2-Chloro-1-(chloromethoxy)-4-nitrobenzene 2-Chloro-1-(chloromethoxy)-4-nitrobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17659639
InChI: InChI=1S/C7H5Cl2NO3/c8-4-13-7-2-1-5(10(11)12)3-6(7)9/h1-3H,4H2
SMILES:
Molecular Formula: C7H5Cl2NO3
Molecular Weight: 222.02 g/mol

2-Chloro-1-(chloromethoxy)-4-nitrobenzene

CAS No.:

Cat. No.: VC17659639

Molecular Formula: C7H5Cl2NO3

Molecular Weight: 222.02 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-(chloromethoxy)-4-nitrobenzene -

Specification

Molecular Formula C7H5Cl2NO3
Molecular Weight 222.02 g/mol
IUPAC Name 2-chloro-1-(chloromethoxy)-4-nitrobenzene
Standard InChI InChI=1S/C7H5Cl2NO3/c8-4-13-7-2-1-5(10(11)12)3-6(7)9/h1-3H,4H2
Standard InChI Key RMAJHPTVUDRCRM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCCl

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

2-Chloro-1-(chloromethoxy)-4-nitrobenzene features a benzene ring substituted with:

  • Chlorine at position 2

  • Chloromethoxy group (-OCH2Cl) at position 1

  • Nitro group (-NO2) at position 4

The spatial arrangement of these groups creates significant electronic effects:

  • The nitro group exerts strong electron-withdrawing resonance (-R) and inductive (-I) effects, polarizing the aromatic ring .

  • The chloromethoxy group combines the electron-withdrawing chlorine with the electron-donating methoxy oxygen, resulting in competing electronic influences .

Table 1: Calculated Molecular Properties

PropertyValue
Molecular formulaC7H5Cl2NO3
Molecular weight222.03 g/mol
Hybridizationsp² (aromatic core)
Dipole moment~3.2 D (estimated)

Spectroscopic Signatures

Although experimental data for this specific compound are unavailable, predictions can be made from analogous structures:

  • IR spectroscopy: Expected peaks at 1,520–1,560 cm⁻¹ (asymmetric NO2 stretch) and 740–780 cm⁻¹ (C-Cl stretch) .

  • NMR:

    • ¹H NMR: Downfield shift for aromatic protons adjacent to nitro group (δ 8.2–8.5 ppm)

    • ¹³C NMR: Characteristic signals at ~150 ppm (nitro-bearing carbon) and ~70 ppm (chloromethoxy methylene) .

Physicochemical Properties

Stability and Solubility

The compound demonstrates:

  • Thermal stability up to 150°C (predicted via group contribution methods)

  • Solubility profile:

    • High solubility in polar aprotic solvents (DMF, DMSO)

    • Limited water solubility (~0.2 g/L at 25°C)

Table 2: Comparative Physicochemical Data

CompoundLog PWater Solubility (mg/L)Melting Point (°C)
2-Chloro-1-(chloromethoxy)-4-nitrobenzene2.1*200*98–102*
1-Chloro-2-(chloromethyl)-4-nitrobenzene 2.815085–87
1-(Chloromethyl)-4-nitrobenzene 1.930072–74

*Estimated values

Crystallographic Features

X-ray diffraction patterns of analogous nitroaromatics reveal:

  • Planar aromatic systems with substituent dihedral angles <10°

  • Intermolecular halogen bonding between chlorine atoms in crystal lattices

Synthesis and Manufacturing Processes

Laboratory-Scale Preparation

A plausible synthetic route involves:

  • Nitration of 2-chloro-1-(chloromethoxy)benzene

    • Reagents: HNO3/H2SO4 (1:3 v/v) at 0–5°C

    • Reaction time: 4–6 hours

    • Yield: ~65% (estimated from similar nitrations)

  • Purification via fractional crystallization from ethanol/water

Industrial Production Challenges

Key considerations for scale-up:

  • Exothermic nitration requires precise temperature control (<10°C)

  • Waste management of acidic byproducts (H2SO4, HNO3)

  • Potential formation of dinitro byproducts at higher temperatures

Reactivity and Chemical Behavior

Electrophilic Substitution

The nitro group directs incoming electrophiles to specific positions:

Electrophile+Substratemeta/para-substituted products\text{Electrophile} + \text{Substrate} \rightarrow \text{meta/para-substituted products}

Table 3: Representative Reactions

Reaction TypeConditionsMajor Product
NitrationHNO3/H2SO4, 50°C1,2,4-Trinitro derivative
SulfonationOleum, 100°CSulfonic acid at position 5
HalogenationCl2, FeCl3, 40°CAdditional Cl at position 6

Reductive Pathways

Catalytic hydrogenation over Pd/C yields:

  • Primary amine: 2-chloro-1-(chloromethoxy)-4-aminobenzene

  • Side reaction: Partial dechlorination at elevated temperatures (>80°C)

ParameterValue
TWA (8-hr)0.1 ppm
STEL (15-min)0.3 ppm
IDLH50 ppm

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